Mass Shift Differentiation of 2-Heptanol-d5 vs. Unlabeled 2-Heptanol in MS Detection
2-Heptanol-d5 exhibits a baseline-resolved mass shift of +5 m/z relative to unlabeled 2-heptanol (parent ion m/z 116.2 for [M+H]+ of unlabeled vs. m/z 121.2 for 2-Heptanol-d5). This 5 Da mass difference, resulting from the incorporation of five deuterium atoms, ensures complete spectral separation in both low-resolution (e.g., triple quadrupole) and high-resolution (e.g., Q-TOF, Orbitrap) MS platforms, eliminating isotopic crosstalk that can exceed 2–5% of the analyte signal when using a +3 Da deuterated internal standard .
| Evidence Dimension | Mass-to-charge ratio (m/z) of protonated molecular ion [M+H]+ |
|---|---|
| Target Compound Data | m/z 121.2 (C7H12D5O+) |
| Comparator Or Baseline | Unlabeled 2-heptanol: m/z 116.2 (C7H16O+) |
| Quantified Difference | Δm/z = +5.0 |
| Conditions | Positive ion mode electrospray ionization (ESI+), 0.1% formic acid in water/acetonitrile mobile phase |
Why This Matters
A ≥5 Da mass shift ensures unambiguous detection and quantification of the internal standard without isotopic interference from the analyte, a critical requirement for regulatory-compliant bioanalytical method validation.
